MAP4

Vue d'ensemble

Description

La protéine microtubule-associée 4 (MAP4) est une protéine codée par le gène this compound chez l'homme. C'est une protéine microtubule-associée majeure non neuronale qui joue un rôle crucial dans la régulation de la dynamique et de la stabilité des microtubules . This compound est impliquée dans divers processus cellulaires, notamment la division cellulaire, le transport intracellulaire et le maintien de la forme cellulaire .

Applications De Recherche Scientifique

MAP4 has several scientific research applications:

Cell Biology: This compound is used to study microtubule dynamics and the regulation of cell shape and motility.

Neurobiology: This compound is involved in the study of neurodegenerative diseases, as its phosphorylation state can affect neuronal function.

Cancer Research: This compound is studied in the context of cancer, as its regulation of microtubule dynamics can influence cell division and tumor growth.

Mécanisme D'action

Target of Action

MAP4, also known as (S)-2-Amino-2-methyl-4-phosphonobutanoic acid or (2S)-2-amino-2-methyl-4-phosphonobutanoic acid, is a microtubule-associated protein ubiquitously expressed in proliferating cells . It has been shown to undergo in vivo phosphorylation . The primary targets of this compound are microtubules, which are dynamic polymers of tubulin involved in many diverse functions, including spindle formation, vesicle and organelle transport, and cell motility .

Mode of Action

This compound binds to and stabilizes microtubules both in vitro and in vivo . Two phosphorylation sites, serines 696 and 787, lie within the proline-rich region of its microtubule-binding domain . Phosphorylation at these sites influences microtubule properties and cell cycle progression . For example, non-phosphorylatable mutants of this compound expressed in cells were localized to microtubule arrays that were unremarkable in appearance .

Biochemical Pathways

This compound lies in protein kinase cascades . These cascades contain at least three protein kinases in series that culminate in the activation of a multifunctional MAP kinase . MAP kinases are major components of pathways controlling embryogenesis, cell differentiation, cell proliferation, and cell death .

Pharmacokinetics

Studies have shown that this compound kinase inhibitors have been developed with optimized selectivity and pharmacokinetics . For example, Prostetin/12k is an analog with enhanced MAP4K inhibition and neuroprotection . It shows improved stability, CNS penetrance, and oral bioavailability .

Result of Action

Phosphorylation of this compound affects microtubule properties and cell cycle progression . In vivo microtubule polymer also differed among the mutants: microtubules in cells expressing the non-phosphorylatable mutants of this compound were more resistant to nocodazole depolymerization than those in cells expressing the phosphorylatable form .

Action Environment

The action of this compound is influenced by the cellular environment. For example, microtubules polymerized in vivo are more dynamic than those polymerized in vitro . This has been attributed to the actions of cellular factors that destabilize microtubules, such as Op18, and the opposing action of factors that stabilize microtubules, such as this compound . Furthermore, microtubules undergo a dramatic increase in dynamics during mitosis, relative to interphase, possibly due to activation of microtubule-destabilizing factors, deactivation of microtubule-stabilizing MAPs, or a combination of both .

Méthodes De Préparation

MAP4 est généralement préparée par le biais de la technologie de l'ADN recombinant. Le gène codant pour this compound est cloné dans un vecteur d'expression, qui est ensuite introduit dans une cellule hôte appropriée, telle qu'Escherichia coli ou des cellules mammifères. Les cellules hôtes sont cultivées dans des conditions spécifiques pour exprimer la protéine this compound, qui est ensuite purifiée à l'aide de techniques telles que la chromatographie d'affinité .

Analyse Des Réactions Chimiques

MAP4 subit diverses modifications post-traductionnelles, notamment la phosphorylation. La phosphorylation de this compound affecte ses propriétés de liaison aux microtubules et sa capacité à réguler la dynamique des microtubules . Les réactifs couramment utilisés dans ces réactions comprennent des kinases telles que la kinase 3 bêta de la glycogène synthase (GSK3β), qui phosphoryle this compound à des résidus sérine spécifiques . Les principaux produits formés à partir de ces réactions sont des protéines this compound phosphorylées, qui présentent des propriétés de liaison aux microtubules modifiées .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Biologie cellulaire : This compound est utilisée pour étudier la dynamique des microtubules et la régulation de la forme et de la motilité des cellules.

Neurobiologie : This compound est impliquée dans l'étude des maladies neurodégénératives, car son état de phosphorylation peut affecter la fonction neuronale.

Recherche sur le cancer : This compound est étudiée dans le contexte du cancer, car sa régulation de la dynamique des microtubules peut influencer la division cellulaire et la croissance tumorale.

Développement de médicaments : This compound est une cible pour le développement d'inhibiteurs de kinase qui peuvent moduler son état de phosphorylation et potentiellement traiter des maladies telles que le cancer et les troubles neurodégénératifs.

Mécanisme d'action

This compound exerce ses effets en se liant aux microtubules et en régulant leur stabilité et leur dynamique. Elle interagit avec des moteurs moléculaires tels que la kinésine et la dynéine, qui sont responsables du transport des organites et des vésicules le long des microtubules . La phosphorylation de this compound par des kinases telles que la GSK3β module son affinité de liaison aux microtubules et son interaction avec les moteurs moléculaires, influençant ainsi le transport intracellulaire et la division cellulaire .

Comparaison Avec Des Composés Similaires

MAP4 est similaire à d'autres protéines microtubule-associées telles que la protéine microtubule-associée 2 (MAP2) et la protéine tau (MAPT/TAU). This compound est unique en son expression ubiquitaire dans les cellules non neuronales, tandis que MAP2 et tau sont principalement exprimées dans les neurones . De plus, this compound présente des sites de phosphorylation et des mécanismes de régulation distincts par rapport à MAP2 et tau .

Composés similaires

- Protéine microtubule-associée 2 (MAP2)

- Protéine tau (MAPT/TAU)

Le rôle unique de this compound dans les cellules non neuronales et ses mécanismes de régulation distincts en font une cible précieuse pour la recherche dans divers domaines, notamment la biologie cellulaire, la neurobiologie et la recherche sur le cancer .

Propriétés

IUPAC Name |

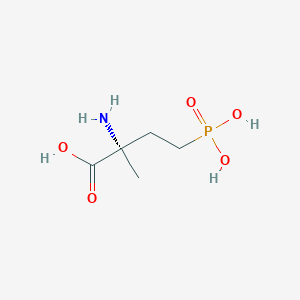

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKEGXLWUDTCF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935660 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157381-42-5 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MAP4 interact with microtubules?

A1: this compound binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]

Q2: Does this compound bind uniformly to all microtubules?

A2: No, research suggests that microtubules within a single cell can display heterogeneity in their this compound content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in this compound. []

Q3: What is the primary effect of this compound binding to microtubules?

A3: this compound acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]

Q4: How does phosphorylation affect this compound's interaction with microtubules?

A4: Phosphorylation of this compound by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent this compound from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]

Q5: What is the role of the proline-rich region in this compound's interaction with microtubules?

A5: The proline-rich region of this compound's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]

Q6: Does this compound interact with other cytoskeletal components besides microtubules?

A6: Yes, research suggests that this compound can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []

Q7: What are the different isoforms of this compound and how are they generated?

A7: this compound exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single this compound gene. []

Q8: Does this compound have a specific role in muscle tissue?

A9: Yes, a muscle-specific variant of this compound (othis compound) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []

Q9: What is the role of this compound in cell cycle progression?

A10: this compound is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in this compound's microtubule-binding domain have been shown to alter cell division dynamics. []

Q10: How does this compound influence organelle motility and trafficking?

A11: Overexpression of this compound or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []

Q11: How is this compound implicated in cardiac hypertrophy and heart failure?

A12: In pressure overload-induced cardiac hypertrophy, there is increased this compound expression and decoration of a dense microtubule network. This excessive this compound decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]

Q12: Does this compound play a role in cancer?

A13: Yes, studies have shown that this compound expression is elevated in various cancers, including lung adenocarcinoma. High this compound levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that this compound knockdown can suppress the migration and invasion of cancer cells. [, ]

Q13: Can this compound expression levels predict response to chemotherapy?

A14: Research suggests that this compound levels might serve as a predictive marker for chemotherapy response. For instance, high this compound expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]

Q14: Can DNA damage influence this compound expression and chemosensitivity?

A15: Yes, DNA damage can induce wild-type p53, which in turn represses this compound expression. This reduction in this compound levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.